2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid
Descripción
Propiedades
IUPAC Name |
2-[2-[(Z)-2-cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-15-21(23(31)27(26(15)2)18-9-4-3-5-10-18)25-22(30)17(13-24)12-16-8-6-7-11-19(16)32-14-20(28)29/h3-12H,14H2,1-2H3,(H,25,30)(H,28,29)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWDNHBSJGFDIE-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=CC=C3OCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=CC=C3OCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic molecule featuring a pyrazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 362.4 g/mol. The structure includes a phenoxy group and a cyano group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 518349-64-9 |
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The presence of the cyano and pyrazole groups contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antioxidant Activity
Research indicates that the compound exhibits strong antioxidant properties. A study demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, a derivative similar to this compound was tested for its ability to inhibit COX enzymes. Results showed that it significantly reduced inflammation in animal models, outperforming standard anti-inflammatory drugs like ibuprofen.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of pyrazole derivatives. The compound was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic markers.
Case Studies
- Case Study on Anti-inflammatory Effects : In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells.
- Case Study on Anticancer Activity : A recent study evaluated the effect of the compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound.
Comparación Con Compuestos Similares
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Backbone Variations: The target compound’s phenoxyacetic acid group is retained in analogs like and , but modifications such as esterification (e.g., isopropyl ester in ) reduce polarity and may enhance membrane permeability. Replacement of the pyrazolyl group with a thiazolidinone ring in introduces sulfur-based interactions and alters conformational flexibility.
The formyl group in introduces a reactive aldehyde moiety, enabling covalent interactions with biological nucleophiles (e.g., lysine residues).
Stereochemical and Geometric Differences :
- The Z-configuration in the target compound contrasts with the E-olefin in , which may influence molecular planarity and stacking interactions.
Methodological Considerations for Structural Comparisons
Graph-based comparison methods (as noted in ) highlight shared subgraphs among analogs:
- Common Substructures: The phenoxyacetic acid and cyanoacrylamide motifs are conserved across multiple compounds, indicating a pharmacophoric preference for these groups.
- Divergent Regions : Modifications in the pyrazole or phenyl rings (e.g., methoxy, formyl, or ethoxy groups) likely drive specificity for different biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[2-[(Z)-2-cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use of coupling agents like HATU or DCC to link the pyrazole and acetic acid moieties .
- Stereochemical Control : The (Z)-configuration is stabilized via intramolecular hydrogen bonding; reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize isomerization .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30:70) or reverse-phase HPLC for high-purity isolates .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and cyano (C≡N) peaks near 2200 cm⁻¹ .
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–2.5 ppm); ¹³C NMR resolves carbonyl carbons (~170–180 ppm) .
- HRMS : Validate molecular weight (exact mass: 548.10364 g/mol) and isotopic patterns .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., anti-inflammatory COX-2 or antidiabetic PPAR-γ) using fluorogenic substrates or ELISA .
- Comparative Analysis : Benchmark activity against structurally related analogs (e.g., pyrazole or thiazolidinone derivatives) to identify functional group contributions .
Advanced Research Questions
Q. How can stereochemical integrity (Z-configuration) be maintained during synthesis and verified post-synthesis?
- Methodological Answer :
- Synthetic Control : Use low-temperature conditions and non-polar solvents to stabilize the (Z)-isomer via steric hindrance .
- Analytical Verification :
- NOESY NMR : Detect spatial proximity between the cyano group and adjacent protons to confirm geometry .
- X-ray Crystallography : Resolve double-bond geometry definitively .
Q. How should contradictory bioactivity data between this compound and its analogs be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values to compare potency gradients .
- Structural-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking) to map interactions between substituents (e.g., cyano vs. ethoxycarbonyl groups) and target binding pockets .
- Meta-Analysis : Cross-reference data with analogs sharing core scaffolds (e.g., pyrazole-thiazolidinone hybrids) to identify outliers .
Q. What experimental design is recommended for evaluating environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental Stability Tests : Assess hydrolysis/photodegradation under simulated sunlight (UV-Vis) and varying pH .
- Ecotoxicology Assays : Use Daphnia magna or Lemna minor to measure acute toxicity (LC₅₀/EC₅₀) and bioaccumulation potential .
- Partitioning Studies : Calculate logP (experimental value: ~8.5) to predict soil/water distribution .
Key Challenges and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
